molecular formula C20H21FN4O B6477303 1-[(4-fluorophenyl)methyl]-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea CAS No. 2640830-46-0

1-[(4-fluorophenyl)methyl]-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea

Cat. No. B6477303
CAS RN: 2640830-46-0
M. Wt: 352.4 g/mol
InChI Key: BLVQYAFRHKLZQT-UHFFFAOYSA-N
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Description

The compound “1-[(4-fluorophenyl)methyl]-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea” is a complex organic molecule that contains several functional groups. It has a urea group (-NH-CO-NH-), which is a common functional group in organic chemistry and biochemistry. The molecule also contains a pyrazole ring, which is a type of aromatic heterocycle . The presence of a fluorophenyl group indicates that the compound may have interesting chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the introduction of the urea and fluorophenyl groups. Unfortunately, without specific information or references, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrazole ring and the urea group would likely contribute to the compound’s stability .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The urea group could potentially participate in reactions involving nucleophiles and electrophiles . The pyrazole ring, being aromatic, might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could affect the compound’s polarity and solubility .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share a similar structure to your compound, have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . This suggests that your compound, which shares structural similarities, may also have potential in this area.

Anticancer Activity

Indole derivatives have shown anticancer properties . Given the structural similarities, your compound could potentially be explored for similar applications.

Anti-HIV Activity

1,2,3-Triazoles, another class of compounds that share some structural similarities with your compound, have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV activities .

Antibacterial Activity

Both indole derivatives and 1,2,3-triazoles have shown antibacterial activities . This suggests that your compound could potentially be used in the development of new antibacterial drugs.

Antitubercular Activity

Indole derivatives and 1,2,3-triazoles have been found to possess antitubercular activities . This indicates a potential application of your compound in the treatment of tuberculosis.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if the compound shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in clinical trials .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O/c1-25-19(11-13-24-25)17-6-2-15(3-7-17)10-12-22-20(26)23-14-16-4-8-18(21)9-5-16/h2-9,11,13H,10,12,14H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVQYAFRHKLZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-fluorophenyl)methyl]-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea

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